molecular formula C20H20N2O5S B11063822 6-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

6-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

Cat. No.: B11063822
M. Wt: 400.4 g/mol
InChI Key: NWDAALGFYWWTFO-UHFFFAOYSA-N
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Description

6-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione is a complex organic compound that features a unique structure combining phenyl, trimethoxyphenyl, imidazo, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4,5-trimethoxyphenyl derivative, which is then subjected to cyclization reactions to form the imidazo[1,5-c][1,3]thiazole core. The reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers.

Scientific Research Applications

6-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound has shown potential as an inhibitor of various enzymes and proteins, making it a candidate for biological studies.

    Medicine: Due to its bioactivity, it is being investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione involves its interaction with specific molecular targets. It has been found to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions disrupt cellular processes, leading to the compound’s bioactivity. The pathways involved include the inhibition of cell division, induction of apoptosis, and modulation of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione is unique due to its combination of structural features, which confer distinct bioactivity and chemical reactivity. Its ability to interact with multiple molecular targets and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

6-phenyl-3-(3,4,5-trimethoxyphenyl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione

InChI

InChI=1S/C20H20N2O5S/c1-25-15-9-12(10-16(26-2)17(15)27-3)19-22-14(11-28-19)18(23)21(20(22)24)13-7-5-4-6-8-13/h4-10,14,19H,11H2,1-3H3

InChI Key

NWDAALGFYWWTFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2N3C(CS2)C(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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